(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chlorophenyl, phenylpyrimidinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone include:
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Pyrazinamide analogues: Compounds with similar anti-tubercular activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-9-5-4-8-17(18)21(27)26-12-10-25(11-13-26)20-14-19(23-15-24-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWNVPLMVYOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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